
carbamimidoselenoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamimidoselenoic acid can be synthesized through several methods. One common method involves the reaction of selenium with cyanamide in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields this compound as a solid product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting selenium with cyanamide in large-scale reactors. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Carbamimidoselenoic acid’s selenium atom exhibits nucleophilic character, enabling reactions with electrophilic substrates. For example:
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Alkylation : Reaction with alkyl halides (R-X) forms selenoether derivatives:
H2NC(=Se)OH+R-X→H2N-C(=Se)-OR+HXSuch reactivity is consistent with selenol (-SeH) analogs, where selenium acts as a soft nucleophile .
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Acylation : Interaction with acyl chlorides (RCOCl) yields selenoester derivatives:
H2NC(=Se)OH+RCOCl→H2N-C(=Se)-O-COR+HClThis parallels the behavior of carboxylic acids in forming anhydrides or esters .
Redox Reactivity
Selenium’s redox versatility suggests this compound may participate in oxidation-reduction processes:
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Oxidation : Exposure to oxidizing agents (e.g., H₂O₂, O₂) could generate selenonic acid derivatives:
H2NC(=Se)OH+H2O2→H2NC(=O)SeO2H+H2OSimilar oxidative pathways are observed in selenomethionine and other organoselenium compounds .
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Reduction : Reducing agents (e.g., NaBH₄) might convert the selenocarbonyl group to a selenol (-SeH):
H2NC(=Se)OH+NaBH4→H2N-CH2SeH+byproducts
Coordination Chemistry
The selenium and oxygen atoms in this compound can act as ligands for metal ions:
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Metal Complexation : Formation of chelates with transition metals (e.g., Cu²⁺, Fe³⁺):
H2NC(=Se)OH+Mn+→[M(H2NC(=Se)O)x](n−2x)++xH+Such interactions are critical in metalloenzyme inhibition studies .
Radical-Mediated Reactions
Radical intermediates may form under photochemical or thermal conditions:
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Hydrogen Abstraction : Reaction with alkyl radicals (R- ) generates selenide derivatives:
H2NC(=Se)OH+R- →H2N-C(=Se)-OR+H-Radical-based modifications are common in amino acid synthesis .
Table 1: Hypothetical Reaction Pathways for this compound
Reaction Type | Substrate | Product | Key Mechanism |
---|---|---|---|
Alkylation | CH₃CH₂Br | H₂N-C(=Se)-OCH₂CH₃ | Nucleophilic substitution |
Oxidation | H₂O₂ | H₂N-C(=O)SeO₂H | Selenium oxidation |
Metal Chelation | Cu²⁺ | [Cu(H₂NC(=Se)O)₂]²⁺ | Coordination bonding |
Radical Coupling | - CH₂CH₃ | H₂N-C(=Se)-OCH₂CH₃ | Radical addition |
Scientific Research Applications
Carbamimidoselenoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: It is used in the study of selenium-containing enzymes and proteins.
Industry: It is used in the production of selenium-containing materials and catalysts.
Mechanism of Action
The mechanism of action of carbamimidoselenoic acid involves its interaction with various molecular targets. In biological systems, it can interact with selenium-containing enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Urea: The oxygen analog of carbamimidoselenoic acid.
Thiourea: The sulfur analog of this compound.
Selenocyanate: Another selenium-containing compound with different chemical properties.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs.
Properties
IUPAC Name |
carbamimidoselenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2Se/c2-1(3)4/h(H4,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVLICPFCEZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)[SeH] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630-10-4 |
Source
|
Record name | Selenourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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